N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-bromo-3-methylaniline under basic conditions to form the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactions using thiophene derivatives and subsequent functionalization steps to introduce the bromo and methyl groups. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can result in inhibition or activation of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)thiophene-2-sulfonamide
- N-(4-fluoro-3-methylphenyl)thiophene-2-sulfonamide
- N-(4-iodo-3-methylphenyl)thiophene-2-sulfonamide
Uniqueness
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding and can be readily replaced by other functional groups through substitution reactions, providing a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-7-9(4-5-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBBAFFUFDTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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